N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide
Description
Significance of the Benzamide (B126) Scaffold in Medicinal Chemistry and Organic Synthesis
The benzamide scaffold is a cornerstone in medicinal chemistry and is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov This structural motif, consisting of a benzene (B151609) ring attached to an amide group, is present in numerous approved pharmaceutical agents. researchgate.net Benzamide derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. researchgate.net
The versatility of the benzamide core stems from several key features:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for strong and specific interactions with biological receptors like proteins and enzymes. nih.gov
Structural Rigidity and Conformation: The partial double-bond character of the C-N bond in the amide group imparts a degree of planarity and rigidity, which can be crucial for effective receptor binding. The orientation of the phenyl ring and substituents can be tailored to optimize these interactions. nih.gov
Synthetic Accessibility: Benzamides are generally straightforward to synthesize, typically through the reaction of a benzoic acid derivative with an amine. This synthetic tractability allows chemists to readily create large libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov
In organic synthesis, the benzamide group serves as a versatile functional handle and a stable protecting group. Its presence can direct subsequent chemical reactions to specific positions on the aromatic ring.
Role of Nitroaromatic Systems in Chemical and Biological Investigations
Nitroaromatic systems, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are pivotal in both chemical synthesis and biological research. scielo.brnih.gov The nitro group is one of the strongest electron-withdrawing groups, a property that profoundly influences the chemical and physical characteristics of the molecule. scielo.brnih.gov
Key aspects of nitroaromatic systems include:
Electronic Effects: The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. nih.gov This property is fundamental in designing synthetic pathways for complex molecules. nih.gov
Biological Activity: The nitro group is a key pharmacophore in a variety of drugs, including antibacterial (e.g., chloramphenicol), antiprotozoal (e.g., metronidazole), and anticancer agents. scielo.brnih.gov Its biological activity is often linked to its reduction within biological systems. Under the low-oxygen conditions found in certain bacteria or tumors, cellular enzymes can reduce the nitro group to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, or nitro anion radicals. scielo.brmdpi.comresearchgate.net These reactive species can induce cellular damage, for example by binding to DNA, leading to cell death. nih.gov
Toxicity and Mutagenicity: While useful therapeutically, the same reductive activation that confers biological activity can also lead to toxicity and mutagenicity. scielo.brnih.gov The potential for nitroaromatic compounds to be reduced to carcinogenic aromatic amines is a significant consideration in drug design. nih.govmdpi.com
The presence of the 2-nitro group on the benzamide portion of N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide suggests that it would be susceptible to such reductive activation, a key area for potential biological investigation.
Overview of N-substituted Anilides in Pharmacological and Material Sciences
Anilides are amides derived from aniline (B41778). N-substituted anilides, where the amide nitrogen is part of an aniline molecule and bears additional substituents, are a class of compounds with broad applications. nih.gov The specific nature of the substituents on the nitrogen and the aromatic ring dictates the compound's properties and applications.
In pharmacology, N-substituted anilides are prevalent. For instance, many local anesthetics (e.g., lidocaine) and antiarrhythmic drugs feature this structural motif. The orientation and nature of the substituents are critical for interacting with specific biological targets. Acetanilide, one of the simplest anilides, was an early analgesic and antipyretic, though its use was curtailed due to toxicity. wikipedia.org This led to the development of safer derivatives, highlighting the importance of substitution patterns in tuning pharmacological profiles. wikipedia.org
In material sciences, the planarity and potential for hydrogen bonding and π-π stacking in anilide structures make them useful components in the design of polymers, liquid crystals, and other advanced materials. researchgate.net The ability to form ordered structures is a key property explored in this field.
Research Rationale and Scope for this compound Studies
There is no specific research published for this compound upon which to base a documented research rationale. However, one can be hypothesized based on the properties of its constituent functional groups.
A primary rationale for synthesizing and studying this compound would be to explore its potential biological activity as part of a drug discovery program. The combination of a benzamide scaffold, known for its broad bioactivity, with a nitroaromatic group, a classic pharmacophore activated by reduction, suggests potential as an antimicrobial or anticancer agent, particularly targeting hypoxic (low-oxygen) environments.
A systematic study of this molecule would likely involve:
Chemical Synthesis and Characterization: Development of an efficient synthesis route, likely via the acylation of N-ethyl-2-methylaniline with 2-nitrobenzoyl chloride, followed by purification and full structural characterization using techniques such as NMR, IR, and mass spectrometry, and potentially single-crystal X-ray diffraction.
Physicochemical Properties: Determination of properties like solubility, lipophilicity (logP), and chemical stability.
Pharmacological Evaluation: Screening for various biological activities, such as cytotoxicity against cancer cell lines (especially under hypoxic conditions), antibacterial activity against anaerobic bacteria, or other targeted assays based on structurally similar active compounds.
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs by modifying the substitution patterns on either aromatic ring or on the amide nitrogen to understand which structural features are critical for any observed biological activity.
Without experimental data, any discussion of the compound's specific properties or biological activities remains speculative. The lack of published work suggests that either the compound has not been investigated, or that studies were performed but did not yield results of significant interest for publication.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-17(14-10-6-4-8-12(14)2)16(19)13-9-5-7-11-15(13)18(20)21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUAIZFDKWOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Ethyl N 2 Methylphenyl 2 Nitrobenzamide
Established and Proposed Synthetic Routes
The construction of N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide can be logically approached by dissecting the molecule into its constituent parts: the 2-nitrobenzoyl group and the N-ethyl-N-(2-methylphenyl)amino group. The primary challenge lies in the efficient formation of the tertiary amide bond and the strategic incorporation of the various substituents.
Amidation Reactions for Benzamide (B126) Formation (e.g., Acyl Chloride Approaches)
The most direct and widely practiced method for forming a benzamide bond is the reaction between an amine and an activated carboxylic acid derivative, most commonly an acyl chloride. slideshare.netacs.org In a proposed synthesis for the target molecule, this would involve the reaction of 2-nitrobenzoyl chloride with N-ethyl-2-methylaniline.
This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the secondary amine, N-ethyl-2-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The subsequent loss of a chloride ion and a proton (typically scavenged by a mild base like pyridine (B92270) or triethylamine (B128534) to prevent protonation of the starting amine) yields the final tertiary amide product. This method is highly effective due to the high reactivity of acyl chlorides. acs.org
Proposed Synthetic Step:
Figure 1: Proposed amidation of N-ethyl-2-methylaniline with 2-nitrobenzoyl chloride.
Strategies for N-Alkylation and Arylation
The synthesis of the required secondary amine, N-ethyl-2-methylaniline, is a critical precursor step. This can be achieved through several routes:
Reductive Amination: A common method involves the reaction of 2-methylaniline with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine.
Direct N-Alkylation: 2-methylaniline can be directly alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate. chemicalbook.com This reaction, however, can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary.
Introduction and Functionalization of the Nitro Group
The placement of the nitro group at the 2-position of the benzamide is most strategically accomplished by using a starting material that already contains this functionality. 2-Nitrobenzoic acid is a commercially available and logical precursor. Its conversion to 2-nitrobenzoyl chloride (using reagents like thionyl chloride or oxalyl chloride) provides the reactive electrophile needed for the amidation step described in section 2.1.1.
Attempting to nitrate (B79036) the unsubstituted N-ethyl-N-(2-methylphenyl)benzamide directly would be synthetically challenging. The directing effects of the tertiary amide group and the substituted phenyl ring would likely lead to a mixture of ortho-, meta-, and para-nitrated products on both aromatic rings, resulting in low yields of the desired isomer and creating significant purification challenges. researchgate.netstackexchange.com Therefore, utilizing a pre-nitrated benzene (B151609) ring is the most efficient and regioselective approach.
Development of Novel Synthetic Approaches and Green Chemistry Principles
In recent years, the development of more sustainable and efficient chemical processes has become a priority. For the synthesis of this compound, several modern techniques can be proposed to improve upon traditional methods by reducing waste, avoiding harsh conditions, and minimizing solvent use.
Alternative Reaction Conditions and Catalytic Systems (e.g., Phase Transfer Catalysis)
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). iajpr.com For the amidation step, if the amine (dissolved in an organic solvent) were to react with the salt of 2-nitrobenzoic acid (dissolved in an aqueous base), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) would be required. unimi.it
The catalyst transports the nucleophilic anion (the 2-nitrobenzoate) from the aqueous phase into the organic phase, allowing it to react with the amine derivative. PTC offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields and selectivities, making it a greener alternative to conventional homogeneous reactions. phasetransfer.com
| Parameter | Conventional Method (e.g., Schotten-Baumann) | Phase Transfer Catalysis (PTC) |
|---|---|---|
| Solvent System | Biphasic (e.g., Dichloromethane/Water) or Homogeneous with organic base | Biphasic (e.g., Toluene/Water) |
| Base | Aqueous NaOH or Organic base (Pyridine, Triethylamine) | Aqueous inorganic base (e.g., NaOH, K₂CO₃) |
| Catalyst | None | Quaternary Ammonium/Phosphonium Salt (e.g., TBAB) |
| Reaction Temperature | Often requires cooling (0-25 °C) | Room temperature to moderate heating (25-60 °C) |
| Key Advantage | Well-established, high reactivity of acyl chloride | Avoids organic bases, milder conditions, simpler workup |
Sustainable Synthesis Methodologies (e.g., Mechanochemical Ball Milling)
Mechanochemistry, particularly high-speed ball milling, represents a significant advancement in green synthesis by enabling reactions to occur in the absence of bulk solvents. youtube.com Mechanical force, rather than thermal energy, is used to activate the chemical reaction between solid reactants. researchgate.net
The synthesis of amides via ball milling has been successfully demonstrated, typically by milling a carboxylic acid, an amine, and a coupling agent, or by the direct amidation of esters. chemrxiv.orgacs.orgorganic-chemistry.org A proposed mechanochemical route to this compound could involve milling 2-nitrobenzoic acid with N-ethyl-2-methylaniline in the presence of a suitable activating agent. This solvent-free approach dramatically reduces waste, can shorten reaction times, and sometimes provides access to products that are difficult to obtain through traditional solution-phase chemistry. organic-chemistry.org
| Parameter | Conventional Solvent-Based Synthesis | Mechanochemical Ball Milling |
|---|---|---|
| Reaction Medium | Organic solvent (e.g., THF, DCM, Toluene) | Solvent-free or minimal solvent (Liquid-Assisted Grinding) |
| Energy Input | Thermal (heating/cooling) | Mechanical (milling/grinding) |
| Waste Generation | High (primarily from solvent) | Very low |
| Reaction Time | Hours to days | Minutes to hours |
| Advantages | Well-understood, highly scalable | Environmentally friendly, rapid, potential for novel reactivity |
Design and Synthesis of Analogues and Derivatives of this compound
The generation of analogues and derivatives of this compound is a crucial step in exploring its chemical space and understanding structure-activity relationships for various applications. These modifications can be systematically introduced at several positions within the molecule.
Structural modifications of this compound can be envisioned by altering the substituents on both aromatic rings and the N-alkyl group. These changes can modulate the compound's electronic, steric, and lipophilic properties.
Modifications of the 2-Nitrobenzoyl Moiety: The nitro group's position and nature can be varied. It can be moved to the meta or para positions, or replaced with other electron-withdrawing or electron-donating groups such as cyano, trifluoromethyl, halo, methoxy, or alkyl groups. This allows for a systematic study of the electronic effects on the molecule's properties.
Modifications of the N-(2-methylphenyl) Moiety: The methyl group on the aniline (B41778) ring can be repositioned or replaced with other substituents of varying size and electronic character. Additionally, introducing further substituents on this ring can provide a deeper understanding of the steric and electronic requirements for potential biological activity.
Variation of the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl chains of varying length and branching, such as methyl, propyl, or butyl groups. This can influence the compound's lipophilicity and conformational flexibility.
A representative, though not exhaustive, summary of potential structural modifications is presented in the table below.
| Modification Site | Original Group | Potential Modifications |
| 2-Nitrobenzoyl Ring | -NO2 | -CN, -CF3, -Cl, -F, -Br, -OCH3, -CH3 |
| N-Aryl Ring | 2-Methyl | 3-Methyl, 4-Methyl, 2-Ethyl, 4-Methoxy, 4-Chloro |
| N-Alkyl Group | -CH2CH3 | -CH3, -CH2CH2CH3, -CH(CH3)2 |
These modifications can be achieved through the selection of appropriately substituted starting materials, namely the corresponding benzoic acids or benzoyl chlorides and N-alkylanilines.
To efficiently explore the chemical space around this compound, parallel synthesis techniques can be employed to generate a library of analogues. This approach allows for the rapid synthesis of a large number of compounds in a systematic manner.
A common strategy for library generation involves a matrix-based approach where a set of diverse 2-nitrobenzoic acid analogues is reacted with a set of various N-alkylanilines. This can be performed in multi-well plates, with each well representing a unique combination of starting materials.
The use of automated liquid handlers and purification systems can significantly streamline this process. Solution-phase parallel synthesis is often preferred for its ease of reaction monitoring and purification. A typical workflow would involve:
Dispensing the N-alkylaniline starting materials into the wells of a reaction block.
Adding a solution of the activated 2-nitrobenzoic acid derivatives.
Including a scavenger resin to remove excess reagents and byproducts.
Filtration and solvent evaporation to yield the crude products.
High-throughput purification, often using techniques like mass-directed automated preparative HPLC.
This strategy enables the creation of a focused library of this compound analogues, which can then be screened for desired properties.
Process Optimization and Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Key parameters for optimization in the synthesis of this compound are outlined in the following table:
| Parameter | Laboratory Scale Consideration | Scale-Up Optimization Goal |
| Reagent Stoichiometry | Often use of excess reagents to drive reaction to completion. | Near-stoichiometric amounts to minimize cost and waste. |
| Solvent Selection | Wide variety of solvents based on solubility and reactivity. | Use of greener, safer, and more cost-effective solvents with good recovery rates. |
| Reaction Temperature | Can be easily controlled with heating mantles or cooling baths. | Precise temperature control to minimize side reactions and ensure consistent product quality. |
| Reaction Time | Often run for extended periods to ensure completion. | Minimized reaction time to increase throughput. |
| Work-up and Purification | Chromatographic purification is common. | Development of non-chromatographic methods like crystallization or extraction to simplify purification and reduce solvent usage. |
| Byproduct Removal | Quenching and extraction are standard procedures. | Efficient removal of byproducts to meet purity specifications. |
For the acylation of N-ethyl-2-methylaniline with 2-nitrobenzoyl chloride, process optimization would focus on controlling the addition rate of the acyl chloride to manage the exothermicity of the reaction. The choice of base and its removal during work-up are also critical considerations. On a larger scale, precipitation of the product followed by filtration and washing would be a more practical purification method than column chromatography.
Furthermore, safety assessments, including reaction calorimetry, are essential to understand the thermal hazards associated with the reaction, particularly due to the presence of the nitro group. The development of a robust and scalable process is paramount for the potential commercialization of this compound.
Structural Elucidation and Conformational Analysis of N Ethyl N 2 Methylphenyl 2 Nitrobenzamide
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive means to confirm the molecular structure and identify the functional groups present in N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide a distinct set of signals corresponding to the unique hydrogen and carbon atoms in its structure.
Based on analyses of similar compounds, the expected NMR signals can be predicted. scispace.combeilstein-journals.org The ¹H NMR spectrum would feature a characteristic triplet and quartet for the N-ethyl group protons. The methyl group on the tolyl ring would appear as a singlet, while the aromatic protons would resonate in the downfield region as a series of complex multiplets. chemicalbook.com The ¹³C NMR spectrum would complement this by showing distinct signals for the ethyl carbons, the methyl carbon, the tertiary amide carbonyl carbon, and the twelve aromatic carbons. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | Triplet | ~13-15 |
| Ethyl -CH₂- | Quartet | ~40-45 |
| Tolyl -CH₃ | Singlet | ~17-20 |
| Aromatic C-H | Multiplets (~7.2-8.0) | ~125-148 |
| Aromatic C (quaternary) | - | ~128-150 |
Note: Predicted values are based on typical chemical shifts for the respective functional groups and may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. researchgate.net In the IR spectrum of this compound, the most prominent absorption bands would confirm the presence of the key structural motifs. A strong band corresponding to the C=O stretching vibration of the tertiary amide group is expected. Additionally, characteristic strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be present. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The presence of conjugated aromatic rings and the nitro group in this compound would give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
X-ray Crystallographic Studies of this compound and Related Structures
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the specific crystal structure for this compound is not publicly available, detailed analysis of the closely related compound, N-(2-methylphenyl)-2-nitrobenzamide, offers significant insights into the likely conformation and packing of the target molecule. nih.govresearchgate.net This related structure differs only by the substitution of a hydrogen atom for the ethyl group on the amide nitrogen.
The crystal structure of N-(2-methylphenyl)-2-nitrobenzamide reveals significant twisting in the molecule's backbone. nih.gov The dihedral angle, which is the angle between the planes of the two aromatic rings, is reported to be 41.48 (5)°. nih.gov This non-planar arrangement is a result of steric hindrance between the ortho-substituents on the two rings. Furthermore, the nitro group is twisted out of the plane of its attached benzene (B151609) ring by 24.7 (3)°. nih.gov This twisting is a common feature in ortho-substituted nitrobenzenes and influences the molecule's electronic properties and packing. It is expected that this compound would adopt a similarly twisted conformation.
Table 2: Crystallographic Data for the Related Compound N-(2-Methylphenyl)-2-nitrobenzamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.8063 (10) |
| b (Å) | 12.2856 (11) |
| c (Å) | 13.1353 (13) |
| Volume (ų) | 1259.7 (2) |
In the crystal structure of the related compound, N-(2-methylphenyl)-2-nitrobenzamide, molecules are linked into chains by N—H···O hydrogen bonds between the amide hydrogen and an oxygen atom of the nitro group of an adjacent molecule. nih.gov
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored to show different types of close contacts with neighboring molecules.
This analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. crystalexplorer.net Different types of interactions appear in distinct regions of the plot. For example, sharp spikes are characteristic of strong hydrogen bonds, while more diffuse regions can indicate weaker contacts like H···H interactions. nih.govresearchgate.net
For the related structure, N-(2-methylphenyl)-2-nitrobenzamide, the fingerprint plot would show sharp spikes corresponding to the prominent N—H···O hydrogen bonds. In the case of this compound, the absence of these strong hydrogen bonds would lead to a different fingerprint plot. The plot would likely be dominated by a large, diffuse region representing numerous H···H contacts from the ethyl and methyl groups. Additionally, characteristic "wings" might appear corresponding to C—H···O and potential C-H···π interactions, providing quantitative insight into the weaker forces that dictate its crystal packing. youtube.com
Computational and Theoretical Investigations of N Ethyl N 2 Methylphenyl 2 Nitrobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for drug design and materials science.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and other electronic properties. Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra.
While no specific DFT or TD-DFT studies were found for N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide, research on analogous compounds demonstrates the utility of these methods. For instance, studies on other nitrobenzamide derivatives often use DFT to optimize the molecular geometry and calculate electronic properties. TD-DFT is then employed to simulate the UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule.
HOMO-LUMO Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions. Without specific studies on this compound, no data for its HOMO-LUMO gap or global reactivity descriptors can be provided.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and stability of a molecule in different environments, such as in solution or bound to a protein.
For a molecule like this compound, MD simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets. However, no MD simulation studies specifically investigating this compound have been published.
Molecular Docking and Ligand-Target Interaction Prediction for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations could predict the binding mode of this compound within the active site of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. This information is invaluable for identifying potential therapeutic targets and for designing more potent and selective drug candidates.
Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Beyond predicting the binding pose, molecular docking can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. Identifying these key interactions is crucial for understanding the molecular basis of a drug's mechanism of action and for guiding lead optimization efforts. Despite the potential insights that could be gained, no molecular docking studies featuring this compound have been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthesis and experimental testing. researchgate.net
The development of predictive QSAR models for derivatives of this compound would involve the systematic variation of substituents on the aromatic rings and the ethylamide side chain. The biological activity of these derivatives against a specific biological target would be determined experimentally, and this data would be used to build the QSAR model.
The process typically involves the following steps:
Data Set Preparation: A series of derivatives would be synthesized, and their biological activities (e.g., IC50 values) would be measured. biointerfaceresearch.com This dataset is then divided into a training set for model development and a test set for validation. biointerfaceresearch.com
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. nih.gov For nitroaromatic compounds, quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and electrophilicity index can be particularly important in modeling toxicity. researchgate.net
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. uniroma1.it
For instance, in a QSAR study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, the presence of hydroxyl and nitro groups was found to be a key determinant of their activity. nih.govresearchgate.net A similar approach for this compound derivatives could identify crucial structural features for a desired biological effect.
A hypothetical QSAR study on a series of this compound derivatives might yield a model that includes descriptors such as:
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobic | Affects membrane permeability and interaction with hydrophobic pockets of the target protein. |
| Molecular Weight (MW) | Steric | Influences the fit of the molecule within the binding site. |
| Topological Polar Surface Area (TPSA) | Electronic/Topological | Relates to hydrogen bonding potential and permeability. |
| ELUMO | Quantum Chemical | For nitroaromatic compounds, this can be related to their reactivity and potential for toxic effects. researchgate.net |
| Dipole Moment | Electronic | Influences long-range interactions with the target protein. |
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. d-nb.info These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. d-nb.info
A pharmacophore model for this compound derivatives could be developed using either ligand-based or structure-based approaches.
Ligand-Based Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. mdpi.com It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. For example, a study on N-benzyl benzamide (B126) derivatives identified a 3D pharmacophore model for melanogenesis inhibitors using a ligand-based method. nih.gov
Structure-Based Modeling: If the crystal structure of the target protein in complex with a ligand is available, a pharmacophore model can be derived directly from the interactions observed in the binding site. d-nb.info This provides a more accurate representation of the key interactions required for binding.
A plausible pharmacophore model for a hypothetical biological target of this compound might include:
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide group.
A hydrogen bond acceptor feature from the nitro group.
Two aromatic/hydrophobic features corresponding to the two phenyl rings.
A hydrophobic feature from the ethyl group.
This model could then be used to virtually screen large compound libraries to identify novel molecules with the desired biological activity. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Computational Aspects Only)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of drug candidates. nih.gov These computational models predict how a compound will be absorbed, distributed throughout the body, metabolized, and excreted. mdpi.comrsc.org
For this compound, various computational tools and web servers can be used to predict its ADME properties. acs.org These predictions are based on the compound's physicochemical properties, such as lipophilicity (LogP), solubility, and molecular weight. researchgate.netnih.gov
The following table presents a hypothetical in silico ADME profile for this compound, with values representative of what might be expected for a molecule of its structure, based on general principles and data from related compounds.
| ADME Property | Predicted Value/Classification | Significance in Drug Development |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-permeant | Suggests the compound may not readily enter the central nervous system, which can be desirable to avoid CNS side effects. |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential inhibitor of specific isoforms | Predicts potential for drug-drug interactions. ijprajournal.com |
| Human Intestinal Absorption (HIA) | >80% | High HIA is a favorable property for orally administered drugs. |
| Plasma Protein Binding | High (>90%) | The extent of binding to plasma proteins can affect the free drug concentration and its distribution. |
| Ames Mutagenicity | Potential for mutagenicity | The presence of a nitroaromatic group can sometimes be associated with mutagenicity, which would require experimental validation. |
These predictions are generated using various models, including those based on quantitative structure-property relationships (QSPR), machine learning algorithms, and expert systems. github.com While in silico ADME predictions are valuable for early-stage screening, they must be confirmed by experimental studies. jonuns.com
Preclinical Biological Activity and Molecular Mechanisms of Action of N Ethyl N 2 Methylphenyl 2 Nitrobenzamide
Investigation of Molecular Targets and Pathways (Non-Clinical Focus)
Identification of Receptor and Enzyme Binding Affinities (e.g., Kinase Inhibition, Phosphodiesterase Inhibition)
No studies identifying the specific receptor or enzyme binding affinities for N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide have been found. There is no available data on its potential inhibitory activity against kinases, phosphodiesterases, or other enzymes.
Modulation of Intracellular Signaling Cascades and Cellular Processes
There is no information available regarding the effects of this compound on intracellular signaling cascades or other cellular processes.
In Vitro Biological Activity Assessments
Antimicrobial and Antifungal Efficacy in Cell-Based Assays
No studies have been published that evaluate the antimicrobial or antifungal efficacy of this compound in cell-based assays.
Anticancer Potential in Various Cell Lines
The potential anticancer activity of this compound has not been assessed in any published research involving cancer cell lines.
Exploration of Other Phenotypic Effects in Cellular Models
There are no available studies exploring other potential phenotypic effects of this compound in cellular models.
In Vivo Preclinical Efficacy Studies in Animal Models
Evaluation of Efficacy in Disease-Specific Animal Models (e.g., Neuroprotection, Anticonvulsant Activity)
No studies have been identified that evaluate the neuroprotective or anticonvulsant properties of this compound in animal models.
Assessment of Biological Responses in Relevant Organ Systems
There is no available data on the biological responses induced by this compound in any organ systems of animal models.
Preclinical Pharmacokinetic (ADME) Characterization in Animal Models (Excluding Dosage/Administration Specifics)
Absorption and Distribution Profiles in Animal Tissues
Information regarding the absorption and tissue distribution of this compound in animal models is not available in the current scientific literature.
Metabolic Pathways and Metabolite Identification (Non-Human)
There are no published studies that delineate the metabolic pathways of this compound or identify its metabolites in any non-human species.
Excretion Routes and Clearance Mechanisms (Non-Human)
Data on the routes of excretion and clearance mechanisms for this compound in non-human subjects have not been reported.
Analytical Methodologies for Research on N Ethyl N 2 Methylphenyl 2 Nitrobenzamide
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is the cornerstone for separating and quantifying N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.
HPLC is a primary method for assessing the purity of this compound after synthesis and for its quantification in various non-clinical research samples. Reversed-phase HPLC is typically the method of choice for nitroaromatic compounds. tandfonline.comtandfonline.com A C18 or Phenyl Hydride column can be effective, with separation achieved using a gradient elution of a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape. mtc-usa.comwaters.com Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the nitroaromatic system, typically at a wavelength of 254 nm. mtc-usa.comwaters.com
GC-MS serves as a powerful complementary technique, particularly for confirming identity and assessing volatile or semi-volatile impurities. jmchemsci.com The compound would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane) and ionized, most commonly by electron impact (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule, allowing for unambiguous identification and quantification. jmchemsci.comnih.gov Given the thermal lability of some nitroaromatic compounds, careful optimization of the GC inlet temperature is crucial to prevent degradation. epa.gov
Table 1: Illustrative Chromatographic Conditions for Analysis of this compound
| Parameter | HPLC Method | GC-MS Method |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium, constant flow rate of 1 mL/min |
| Gradient/Temperature Program | 50% B to 95% B over 15 min | 150°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Detector | UV at 254 nm | Mass Spectrometer (EI, Scan range 50-400 m/z) |
| Oven/Column Temperature | 40°C | As per program |
For non-clinical studies, such as in vitro metabolic stability assays using liver microsomes or S9 fractions, robust bioanalytical methods are required to detect and quantify this compound in complex biological matrices. nih.gov The development of such methods typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.gov
A critical step is sample preparation, which aims to extract the analyte from the biological matrix and remove interferences. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). epa.gov For aromatic amides, SPE can be particularly effective in achieving high recovery and clean extracts.
The LC-MS/MS method would be optimized for the specific compound. An electrospray ionization (ESI) source, likely in positive ion mode, would be used to generate the protonated molecular ion. In the tandem mass spectrometer, this parent ion is fragmented, and specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method allows for accurate quantification even at very low concentrations. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Metabolite Identification (Non-Clinical)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized this compound and for identifying potential metabolites in non-clinical studies. High-resolution mass spectrometry (HRMS), for instance, provides a highly accurate mass measurement, which can confirm the elemental composition. The calculated exact mass of this compound (C₁₆H₁₆N₂O₃) is 284.1161 g/mol .
In tandem mass spectrometry (MS/MS), the compound is fragmented in a controlled manner to elucidate its structure. wikipedia.org The fragmentation pattern is predictable based on the molecule's functional groups. For this compound, key fragmentation pathways would likely include:
Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the benzoyl and the amine portions of the molecule.
Loss of Nitro Group: Nitroaromatic compounds commonly exhibit loss of NO₂ (46 Da) or NO (30 Da). nih.govresearchgate.net
Cleavage of the Ethyl Group: Loss of the ethyl group (29 Da) from the nitrogen atom is another expected fragmentation.
This fragmentation data is crucial for non-clinical metabolite identification. Common metabolic transformations for a molecule of this type could include hydroxylation of the aromatic rings, N-dealkylation, or reduction of the nitro group. By comparing the MS/MS spectra of potential metabolites with that of the parent compound, the site of metabolic modification can be determined. nih.gov
Advanced Characterization Methods in Chemical Research Environments
Beyond chromatography and mass spectrometry, a suite of spectroscopic techniques is used for the definitive structural confirmation and characterization of this compound in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net The ¹H NMR spectrum would show distinct signals for the ethyl protons, the methyl protons on the phenyl ring, and the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern. rsc.org The ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. indexcopernicus.com The spectrum of this compound would be expected to show strong absorption bands corresponding to the amide C=O stretching vibration (typically around 1650 cm⁻¹), the N-H stretching (if any secondary amide is present as an impurity), C-N stretching, and the characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the range of ~7.0-8.2 ppm |
| Ethyl Group (CH₂) | Quartet around ~3.5 ppm | |
| Ethyl Group (CH₃) | Triplet around ~1.2 ppm | |
| Methyl Group (Aryl-CH₃) | Singlet around ~2.3 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm |
| Aromatic Carbons | ~120-150 ppm | |
| Aliphatic Carbons | ~15-50 ppm | |
| IR Spectroscopy | Amide C=O Stretch | ~1650 cm⁻¹ |
| Nitro Group (NO₂) Stretch | Asymmetric: ~1530 cm⁻¹ Symmetric: ~1350 cm⁻¹ |
Future Directions and Research Gaps for N Ethyl N 2 Methylphenyl 2 Nitrobenzamide
Exploration of Novel Biological Applications and Therapeutic Potentials
The benzamide (B126) and nitro-aromatic moieties are present in a variety of biologically active molecules, suggesting that N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide could possess therapeutic potential across several domains. Future research should systematically explore these possibilities.
Antimicrobial and Antiparasitic Activity: Nitro-containing compounds have a well-established history as antimicrobial and antiparasitic agents. nih.gov The nitro group can be crucial for the biological activity of these molecules. nih.gov Therefore, a primary avenue of research should be the evaluation of this compound against a diverse panel of bacterial, fungal, and parasitic pathogens. For instance, certain nitrobenzamides have shown promising activity against Mycobacterium tuberculosis. mdpi.comucp.pt
Anti-inflammatory Properties: Some benzamide derivatives have demonstrated anti-inflammatory effects. nih.gov Investigations into the potential of this compound to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, could reveal novel therapeutic applications for inflammatory disorders. nih.govnih.gov
Anticancer Potential: The benzamide scaffold is a component of several anticancer drugs. nih.govwalshmedicalmedia.com Screening this compound for cytotoxic activity against various cancer cell lines could be a fruitful area of research. nih.gov Further studies could then focus on elucidating the mechanism of action, which might involve pathways common to other benzamide-based antineoplastic agents.
Neurological and Psychiatric Disorders: Benzamide derivatives are also known to interact with receptors in the central nervous system. nih.govnih.gov For example, some are used as antipsychotic medications. Exploring the neuropharmacological profile of this compound could uncover potential applications in treating neurological or psychiatric conditions.
A summary of potential therapeutic applications for analogous compounds is presented in the table below.
| Therapeutic Area | Analogous Compound Class | Potential Mechanism of Action |
| Infectious Diseases | Nitrobenzamides | Inhibition of essential enzymes in pathogens mdpi.comucp.pt |
| Inflammation | Benzamide derivatives | Modulation of pro-inflammatory cytokine production nih.govnih.gov |
| Oncology | Benzamide-based drugs | Cytotoxicity against cancer cells nih.govwalshmedicalmedia.com |
| Neurology | Benzamide derivatives | Interaction with central nervous system receptors nih.govnih.gov |
Development of More Efficient and Sustainable Synthetic Strategies
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and environmentally friendly synthetic methods. The synthesis of amides is a cornerstone of the pharmaceutical industry, and greener approaches are increasingly sought after. rsc.org
Green Chemistry Approaches: Traditional amide synthesis often involves harsh reagents and generates significant waste. dst.gov.in Future research should focus on developing sustainable methods for the synthesis of this compound. This could include the use of biocatalysts, such as enzymes, which can facilitate amide bond formation under mild conditions. nih.gov Another promising area is the use of photocatalysts that can drive the reaction using light, minimizing the need for high temperatures and harsh chemicals. dst.gov.in
Catalytic Methods: The development of novel catalytic systems for direct amidation from carboxylic acids and amines is a key area of research. researchgate.netwhiterose.ac.uk Exploring the use of reusable catalysts, such as those based on silica (B1680970) or ionic liquids, could lead to more economical and environmentally benign production processes. researchgate.netwhiterose.ac.uk Ruthenium-catalyzed cyclization of N-substituted benzamides has also been explored for the synthesis of related structures. rsc.orgrsc.org
Flow Chemistry: The implementation of continuous flow chemistry for the synthesis of this compound could offer several advantages, including improved reaction control, enhanced safety, and easier scalability.
The table below outlines some modern synthetic approaches that could be applied.
| Synthetic Strategy | Key Features | Potential Advantages |
| Enzymatic Synthesis | Use of biocatalysts like lipases nih.gov | Mild reaction conditions, high selectivity, reduced waste nih.gov |
| Photocatalysis | Light-driven reactions with photocatalysts dst.gov.in | Energy efficiency, use of renewable energy sources dst.gov.in |
| Reusable Catalysts | Catalysts like silica or ionic liquids researchgate.netwhiterose.ac.uk | Cost-effectiveness, reduced environmental impact researchgate.netwhiterose.ac.uk |
| Flow Chemistry | Continuous reaction processes | Improved safety, scalability, and process control |
Deeper Understanding of Molecular Interactions and Structure-Activity Relationships
A fundamental aspect of developing this compound into a viable therapeutic agent is a thorough understanding of its molecular interactions and structure-activity relationships (SAR).
Target Identification and Validation: A crucial first step is to identify the biological target(s) of this compound. This can be achieved through a combination of computational and experimental approaches, such as affinity chromatography and proteomics.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound with its potential biological targets. tandfonline.commdpi.com These computational studies can help in understanding the key interactions that govern its biological activity.
Synthesis of Analogs and SAR Studies: The synthesis and biological evaluation of a library of analogs of this compound are essential for establishing a robust SAR. nih.govnih.govsemanticscholar.orgacs.orgresearchgate.net By systematically modifying different parts of the molecule, researchers can identify the structural features that are critical for its activity and selectivity. acs.orgresearchgate.net This knowledge is invaluable for the design of more potent and specific derivatives. For instance, studies on other benzamides have shown that the nature and position of substituents on the aromatic rings can significantly influence their biological activity. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to develop predictive models. acs.orgacs.org These models can then be used to predict the properties of novel compounds, such as this compound and its analogs, thereby prioritizing the most promising candidates for synthesis and testing. acs.orgacs.orgverisimlife.compatsnap.com
De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired properties. elsevier.com By providing the model with a set of desired characteristics, such as high potency and low toxicity, it can generate novel chemical structures that are likely to be effective.
Lead Optimization: AI can significantly enhance the lead optimization process by predicting the effects of structural modifications on a compound's activity and pharmacokinetic properties. merck.comafricansciencegroup.com This can help to streamline the design-make-test-analyze cycle and accelerate the development of optimized drug candidates. elsevier.com
Identification of Research Gaps and Opportunities for Collaborative Studies
The successful development of a novel compound like this compound requires a multidisciplinary approach and collaboration among researchers from different fields.
Addressing the Medicinal Chemistry Bottleneck: While genomics has identified numerous potential drug targets, medicinal chemistry has sometimes been a bottleneck in the development of new drugs. researchgate.net A focused effort on novel scaffolds like this compound can help to bridge this gap. acs.orgcharnwooddiscovery.com
Collaborative Platforms: The use of collaborative drug discovery platforms can facilitate the sharing of data and expertise among researchers. wikipedia.orgcollaborativedrug.com Platforms that integrate data management, analysis, and visualization tools can enhance communication and accelerate the pace of research. drugdiscoverynews.combcplatforms.com
Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical companies can provide the necessary resources and expertise to advance the development of promising compounds. These partnerships can help to bridge the gap between basic research and clinical application.
Substance-Based Bibliometrics: A systematic analysis of the existing literature on related compounds can help to identify research gaps and opportunities. nih.gov By understanding what is already known about similar molecules, researchers can design more targeted and effective studies for this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols involving:
- Amide coupling : Use carbodiimide coupling agents (e.g., DCC or EDC) with activating reagents like HOBt to minimize side reactions .
- Nitro group introduction : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate pure product .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and methylphenyl groups) and nitrobenzamide backbone .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared spectroscopy : FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Q. How can X-ray crystallography resolve the crystal structure of this compound?
- Methodological Answer :
- Data collection : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) with high-resolution (<1.0 Å) single-crystal diffraction data .
- Geometric analysis : Measure bond angles (e.g., C-N-C in the ethyl group) and torsion angles to assess steric effects from the 2-methylphenyl substituent .
Advanced Research Questions
Q. What computational strategies can predict the structure-activity relationship (SAR) of this compound for biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., quinazolinone-binding proteins) .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., nitro group charge distribution) with antimicrobial activity .
Q. How can researchers address contradictions in reported biological activity data for nitrobenzamide derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., MIC values in antibacterial studies) across studies to identify variability in bacterial strains or concentration ranges .
- Dose-response validation : Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What methodologies quantify degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Stability studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyze degradation products via LC-MS/MS .
- Kinetic modeling : Use first-order kinetics to estimate half-life and identify labile groups (e.g., nitro reduction to amine) .
Q. How can enzymatic assays elucidate the mechanism of action of this compound in cancer cell lines?
- Methodological Answer :
- Enzyme inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes (e.g., topoisomerase II) to measure IC₅₀ values .
- Cellular uptake studies : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization .
Tables for Key Data
Table 1 : Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), δ 2.40 (s, 3H, CH₃) | |
| ¹³C NMR | δ 165.2 (C=O), δ 148.5 (NO₂) | |
| HRMS (ESI) | [M+H]⁺ m/z calc. 299.1264, found 299.1267 |
Table 2 : Crystallographic Parameters (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C-N) | 1.45 Å | |
| Torsion angle | 85.3° (N-C-C-NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
